4'-O-Methylvitexin

Übersicht

Beschreibung

4’-O-Methylvitexin is a naturally occurring flavonoid compound, specifically a methylated derivative of vitexin. It is found in various plants and is known for its diverse pharmacological properties. The compound has a molecular formula of C22H22O10 and a molecular weight of 446.4 g/mol .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4’-O-Methylvitexin can be achieved through enzymatic glycosylation. This method involves the use of solvent-stable β-fructosidase to glycosylate vitexin in organic solvents. The reaction typically occurs in a solvent system containing 30-80% ethyl acetate, yielding vitexin glycosides with high efficiency .

Industrial Production Methods: Industrial production of 4’-O-Methylvitexin involves the extraction from plant sources, followed by purification processes. The seeds of Vitex trifolia L. are a common source for extraction. The compound is then purified using solvents such as dimethyl sulfoxide, pyridine, methanol, and ethanol .

Analyse Chemischer Reaktionen

Types of Reactions: 4’-O-Methylvitexin undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized derivatives.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced forms of the compound.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or alkyl groups.

Common Reagents and Conditions:

Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.

Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.

Substitution: Common reagents include halogens (chlorine, bromine) and alkylating agents.

Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of 4’-O-Methylvitexin, each with distinct pharmacological properties .

Wissenschaftliche Forschungsanwendungen

4’-O-Methylvitexin has a wide range of scientific research applications, including:

Chemistry: It is used as a reference standard in analytical chemistry for the identification and quantification of flavonoids.

Biology: It is studied for its antioxidant properties, which help in protecting cells from oxidative damage.

Wirkmechanismus

The mechanism of action of 4’-O-Methylvitexin involves its interaction with various molecular targets and pathways. It exerts its effects primarily through its antioxidant activity, which involves scavenging reactive oxygen species and inhibiting lipid peroxidation. The compound also modulates signaling pathways related to inflammation and cell survival, including the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway and the mitogen-activated protein kinase (MAPK) pathway .

Vergleich Mit ähnlichen Verbindungen

Vitexin: An apigenin flavone glycoside found in various plants.

Apigenin: A naturally occurring flavonoid with anti-inflammatory and antioxidant properties.

Luteolin: A flavonoid known for its anti-cancer and anti-inflammatory effects.

4’-O-Methylvitexin stands out due to its enhanced pharmacokinetic properties, making it a valuable compound for research and therapeutic applications.

Biologische Aktivität

4'-O-Methylvitexin is a flavonoid glycoside derived from various plant sources, particularly from the genus Vitex. This compound has garnered attention due to its potential biological activities, including antioxidant, anti-inflammatory, and anticancer properties. This article will explore the biological activity of this compound, summarizing key research findings, case studies, and relevant data.

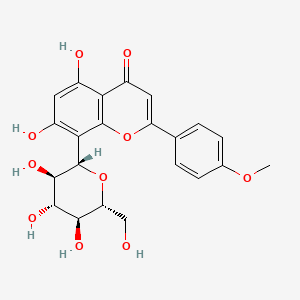

Chemical Structure

This compound is characterized by the following molecular structure:

- Chemical Formula : C₁₈H₁₈O₇

- Molecular Weight : 358.33 g/mol

1. Antioxidant Activity

Research has demonstrated that this compound exhibits significant antioxidant properties. It effectively scavenges free radicals and reduces oxidative stress in various cell types.

- Mechanism : The compound enhances the activity of endogenous antioxidant enzymes such as superoxide dismutase (SOD) and catalase.

- Study Findings : In vitro studies have shown that this compound can reduce malondialdehyde (MDA) levels, indicating decreased lipid peroxidation .

2. Anti-inflammatory Effects

This compound has been reported to possess anti-inflammatory properties, making it a candidate for treating inflammatory diseases.

- Mechanism : It inhibits the production of pro-inflammatory cytokines like TNF-α and IL-6.

- Study Findings : In animal models of inflammation, administration of this compound led to a significant reduction in paw edema .

3. Anticancer Properties

The anticancer potential of this compound has been explored in several studies.

- Mechanism : The compound induces apoptosis in cancer cells through the activation of caspases and modulation of cell cycle proteins.

- Study Findings : Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines, including breast and liver cancer cells, with IC50 values ranging from 10 to 30 µM .

Data Table: Summary of Biological Activities

| Activity Type | Mechanism of Action | Study Findings |

|---|---|---|

| Antioxidant | Scavenging free radicals; enhancing SOD and catalase | Reduced MDA levels in vitro |

| Anti-inflammatory | Inhibition of TNF-α and IL-6 production | Significant reduction in paw edema in vivo |

| Anticancer | Induction of apoptosis; modulation of cell cycle | IC50 values between 10-30 µM against cancer cells |

Case Study 1: Anticancer Effects in Breast Cancer

A study investigated the effects of this compound on MCF-7 breast cancer cells. The results indicated that treatment with the compound resulted in:

- Inhibition of Cell Proliferation : A significant decrease in cell viability was observed.

- Apoptosis Induction : Flow cytometry analysis confirmed an increase in apoptotic cells after treatment with this compound.

Case Study 2: Anti-inflammatory Effects in Animal Models

In a controlled experiment using rats with induced paw edema, administration of this compound resulted in:

- Reduction in Edema : The treated group showed a marked decrease in swelling compared to the control group.

- Cytokine Level Assessment : Serum levels of inflammatory cytokines were significantly lower in the treated group.

Eigenschaften

IUPAC Name |

5,7-dihydroxy-2-(4-methoxyphenyl)-8-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]chromen-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22O10/c1-30-10-4-2-9(3-5-10)14-7-13(26)16-11(24)6-12(25)17(21(16)31-14)22-20(29)19(28)18(27)15(8-23)32-22/h2-7,15,18-20,22-25,27-29H,8H2,1H3/t15-,18-,19+,20-,22+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADCCDGCXRFALSQ-PGPONNFDSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C(=C(C=C3O)O)C4C(C(C(C(O4)CO)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C(=C(C=C3O)O)[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22O10 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001318466 | |

| Record name | Cytisoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001318466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

446.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2326-34-3 | |

| Record name | Cytisoside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2326-34-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cytisoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001318466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.